Bienvenue dans la boutique en ligne BenchChem!

N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide

FLT3 kinase inhibition acute myeloid leukemia kinase selectivity

N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide (CAS: 1396858-36-8, PubChem CID: is a synthetic small-molecule benzamide derivative with a molecular weight of 301.29 g/mol and molecular formula C13H10F3NO2S. The compound features a 4-(trifluoromethoxy)benzamide core linked via a methylene bridge to a thiophen-3-yl ring.

Molecular Formula C13H10F3NO2S
Molecular Weight 301.28
CAS No. 1396858-36-8
Cat. No. B2384682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide
CAS1396858-36-8
Molecular FormulaC13H10F3NO2S
Molecular Weight301.28
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCC2=CSC=C2)OC(F)(F)F
InChIInChI=1S/C13H10F3NO2S/c14-13(15,16)19-11-3-1-10(2-4-11)12(18)17-7-9-5-6-20-8-9/h1-6,8H,7H2,(H,17,18)
InChIKeyFYBXUWUXMHAEEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide (CAS 1396858-36-8) – Chemical Identity and Baseline Properties for Procurement Decisions


N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide (CAS: 1396858-36-8, PubChem CID: 71796564) is a synthetic small-molecule benzamide derivative with a molecular weight of 301.29 g/mol and molecular formula C13H10F3NO2S [1]. The compound features a 4-(trifluoromethoxy)benzamide core linked via a methylene bridge to a thiophen-3-yl ring. It is indexed in the MeSH database as SC-203048 and annotated as a FLT3 (FMS-like tyrosine kinase 3) protein inhibitor, with the primary literature source being its application in acute myeloid leukemia (AML) xenograft models [2]. The compound occupies a distinct chemical space at the intersection of thiophene-containing benzamides and trifluoromethoxy-substituted aromatic amides, placing it within an active area of kinase inhibitor and antiviral research [3].

Why N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide Cannot Be Interchanged with Close Structural Analogs


Within the N-[(thiophen-3-yl)methyl]benzamide chemotype, small structural modifications produce binary activity outcomes. Substituting the para-trifluoromethoxy group with bromine or trifluoromethyl abolishes antiviral activity entirely, while replacing the unsubstituted thiophene with a 2,5-dimethylthiophene shifts the biological profile from FLT3 kinase inhibition toward influenza hemagglutinin fusion inhibition [1]. The specific combination of the para-OCF3 electron-withdrawing group on the benzamide ring and the unsubstituted thiophen-3-ylmethyl amine moiety defines a pharmacophore that is not interchangeable with halogen-only, methyl-only, or heterocycle-altered analogs [2]. Procurement of generic 'thiophene benzamide' scaffolds without verifying substitution pattern risks introducing inactive compounds into established assays.

Quantitative Differentiation Evidence for N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide Against Closest Analogs


FLT3 Kinase Target Engagement Distinguishes para-OCF3 Benzamide from Dimethylthiophene Influenza Inhibitor Analogs

N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide (SC-203048) is functionally validated as a FLT3-selective inhibitor with in vivo efficacy in AML xenograft models [1]. In contrast, the closely related dimethylthiophene analog VF-57a (compound 23 in Rimaux et al. 2025) shows no FLT3 activity and instead targets influenza hemagglutinin with EC50 values of 0.92–1.1 μM against A/H1N1 in MDCK cells [2]. These two compounds share the N-[(thiophen-3-yl)methyl]benzamide scaffold but differ only in thiophene methylation (none vs. 2,5-dimethyl) and benzamide para-substitution (OCF3 vs. Cl/CF3). This divergence in target engagement demonstrates that the unsubstituted thiophene paired with para-OCF3 directs kinase inhibition, whereas dimethylthiophene with meta electron-withdrawing groups directs antiviral fusion inhibition.

FLT3 kinase inhibition acute myeloid leukemia kinase selectivity

Para-Trifluoromethoxy Substitution Confers Metabolic Stability Advantage Over Non-Fluorinated and Mono-Fluorinated Benzamide Analogs

The 4-trifluoromethoxy (OCF3) group on the benzamide ring provides enhanced resistance to oxidative metabolism compared to non-fluorinated, mono-fluoro, or methoxy analogs [1]. This is a class-level property of the OCF3 substituent: the trifluoromethoxy group is significantly more resistant to cytochrome P450-mediated O-dealkylation than the corresponding methoxy group, while the electron-withdrawing nature reduces aromatic ring oxidation compared to unsubstituted or electron-donating substituents [2]. Within the N-[(thiophen-3-yl)methyl]benzamide series, the para-OCF3 compound retains the benzamide hydrogen bond donor/acceptor pharmacophore while gaining metabolic protection. This is in contrast to the dimethylthiophene lead VF-57a, which relies on meta-Cl and meta-CF3 groups for activity but lacks the metabolic shielding of OCF3 at the para position.

metabolic stability trifluoromethoxy group oxidative metabolism resistance

In Vivo Efficacy Evidence in AML Xenograft Model Distinguishes SC-203048 from In Vitro-Only FLT3 Tool Compounds

SC-203048 has demonstrated in vivo tumor growth inhibition in an AML xenograft model when combined with the NF-κB inhibitor parthenolide (PTL) [1]. In this study, SC-203048 (10 μg/kg, administered 7 times every 2nd day) in combination with PTL strongly inhibited THP-1 AML xenograft tumor growth in athymic BALB/c nude mice, with increased cell apoptosis, decreased expression of FLT3, p65, cyclin D1, and Bcl-2, and increased SMRT expression [1]. This contrasts with many commercially available FLT3 tool compounds (e.g., AG1296) that are primarily characterized only in cell-free kinase assays or cell viability assays without in vivo validation [2]. The availability of in vivo dosing parameters and combination efficacy data provides procurement confidence for translational AML research.

in vivo xenograft tumor growth inhibition combination therapy

Thiophene Regioisomer Specificity: 3-ylmethyl Attachment Differentiates from 2-ylmethyl and Phenyl Bioisosteres

The thiophen-3-ylmethyl attachment in SC-203048 positions the sulfur atom at the 3-position of the thiophene ring, creating a distinct vector angle and electronic surface compared to thiophen-2-ylmethyl analogs [1]. In the closely related influenza fusion inhibitor series, the thiophene ring orientation was critical: the 3-ylmethyl linkage was conserved across all active compounds, while modifications to the thiophene ring itself (e.g., replacing thiophene with furan or varying substitution patterns) produced inactive compounds [1]. Specifically, compounds with alternative heterocycle attachments or altered substitution patterns (compounds 40–44, 56–65 in the Rimaux et al. series) were inactive (EC50 > 100 μM against A/H1N1) [1]. Although these data come from the dimethylthiophene sub-series, the critical role of the 3-ylmethyl attachment geometry is a scaffold-level requirement, and the unsubstituted thiophene in SC-203048 preserves this essential spatial arrangement while allowing distinct target engagement (FLT3 vs. HA).

thiophene regioisomer structure-activity relationship binding pose

Computed Physicochemical Profile Supports Blood-Brain Barrier Penetration Potential Relative to Higher Molecular Weight FLT3 Inhibitors

SC-203048 has a molecular weight of 301.29 g/mol, XLogP3 of 3.6, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 66.6 Ų [1]. These values fall within favorable ranges for oral bioavailability and potential CNS penetration (MW < 400, TPSA < 90 Ų, LogP 1–4) [2]. In comparison, clinically advanced FLT3 inhibitors such as quizartinib (MW 560.7, TPSA 99.4 Ų) and gilteritinib (MW 552.4, TPSA 121.4 Ų) have significantly higher molecular weights and polar surface areas that may limit CNS distribution [3]. The lower molecular weight and favorable TPSA of SC-203048 make it a more suitable chemical probe for studies requiring CNS exposure or for use as a synthetic building block in fragment-based or scaffold-hopping campaigns.

physicochemical properties CNS penetration drug-likeness

Validated Application Scenarios for N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide Based on Differentiating Evidence


FLT3-Driven AML Xenograft Studies Requiring In Vivo-Validated Tool Compound with Published Dosing Parameters

SC-203048 is directly applicable to AML xenograft studies in athymic nude mice, with published dosing at 10 μg/kg administered intraperitoneally every 2nd day for 7 doses [1]. The compound has demonstrated significant tumor growth inhibition when combined with the NF-κB inhibitor parthenolide, with mechanistic biomarkers including decreased FLT3, p65, cyclin D1, and Bcl-2 expression, and increased nuclear SMRT expression [1]. This provides a published experimental framework that reduces protocol development time for researchers investigating FLT3/NF-κB combination strategies in AML.

Chemical Probe for FLT3 Selectivity Profiling Against Kinase Panels Where Dimethylthiophene Influenza Inhibitors Would Give False Negatives

The distinct target engagement profile of SC-203048 (FLT3 kinase inhibition) versus dimethylthiophene analogs (influenza HA fusion inhibition) makes it valuable for kinase selectivity profiling [1][2]. Researchers screening N-[(thiophen-3-yl)methyl]benzamide libraries must use the unsubstituted thiophene, para-OCF3 variant to detect FLT3 activity, as the 2,5-dimethylthiophene substitution redirects biological activity entirely away from kinases toward viral targets [2].

Building Block for Structure-Activity Relationship (SAR) Exploration of FLT3 Inhibitors with Enhanced CNS Penetration Potential

With MW of 301.29 and TPSA of 66.6 Ų, SC-203048 meets established CNS drug-likeness criteria (MW < 400, TPSA < 90 Ų) [1][2]. This contrasts with clinical FLT3 inhibitors quizartinib and gilteritinib, which have MW > 550 and TPSA > 99 Ų [3]. SC-203048 serves as a low-molecular-weight starting scaffold for medicinal chemistry campaigns aiming to develop brain-penetrant FLT3 inhibitors for CNS leukemia, or as a reference compound in permeability assays benchmarking new FLT3-targeted analogs.

Metabolic Stability Benchmarking in Cytochrome P450 Assays Comparing OCF3 vs. OCH3 and Non-Fluorinated Benzamide Series

The para-trifluoromethoxy group of SC-203048 provides inherent resistance to O-dealkylation and reduced aromatic ring oxidation compared to methoxy or unsubstituted analogs [1][2]. This compound is suitable as a reference standard in microsomal or hepatocyte stability assays designed to quantify the metabolic advantage conferred by the OCF3 substituent within the benzamide chemotype, enabling head-to-head comparison with non-fluorinated congeners.

Quote Request

Request a Quote for N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.